

An In-depth Technical Guide to Antimycin A2

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Compound of Interest

Compound Name: Antimycin A2

Cat. No.: B016421

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Introduction

Antimycin A2 is a member of the antimycin A family, a group of secondary metabolites produced by Streptomyces bacteria.[1][2] It is a potent inhibitor of cellular respiration, specifically targeting Complex III of the mitochondrial electron transport chain.[3][4] This inhibitory action disrupts the production of ATP, leading to cellular energy depletion and the generation of reactive oxygen species (ROS).[5][6] Due to its specific mechanism of action, **Antimycin A2** serves as an invaluable tool in mitochondrial research and holds potential for therapeutic applications, including in cancer therapy.[2][6] This guide provides a comprehensive overview of **Antimycin A2**, focusing on its chemical properties, biological functions, and the experimental methodologies used to study its effects.

Core Chemical and Physical Properties

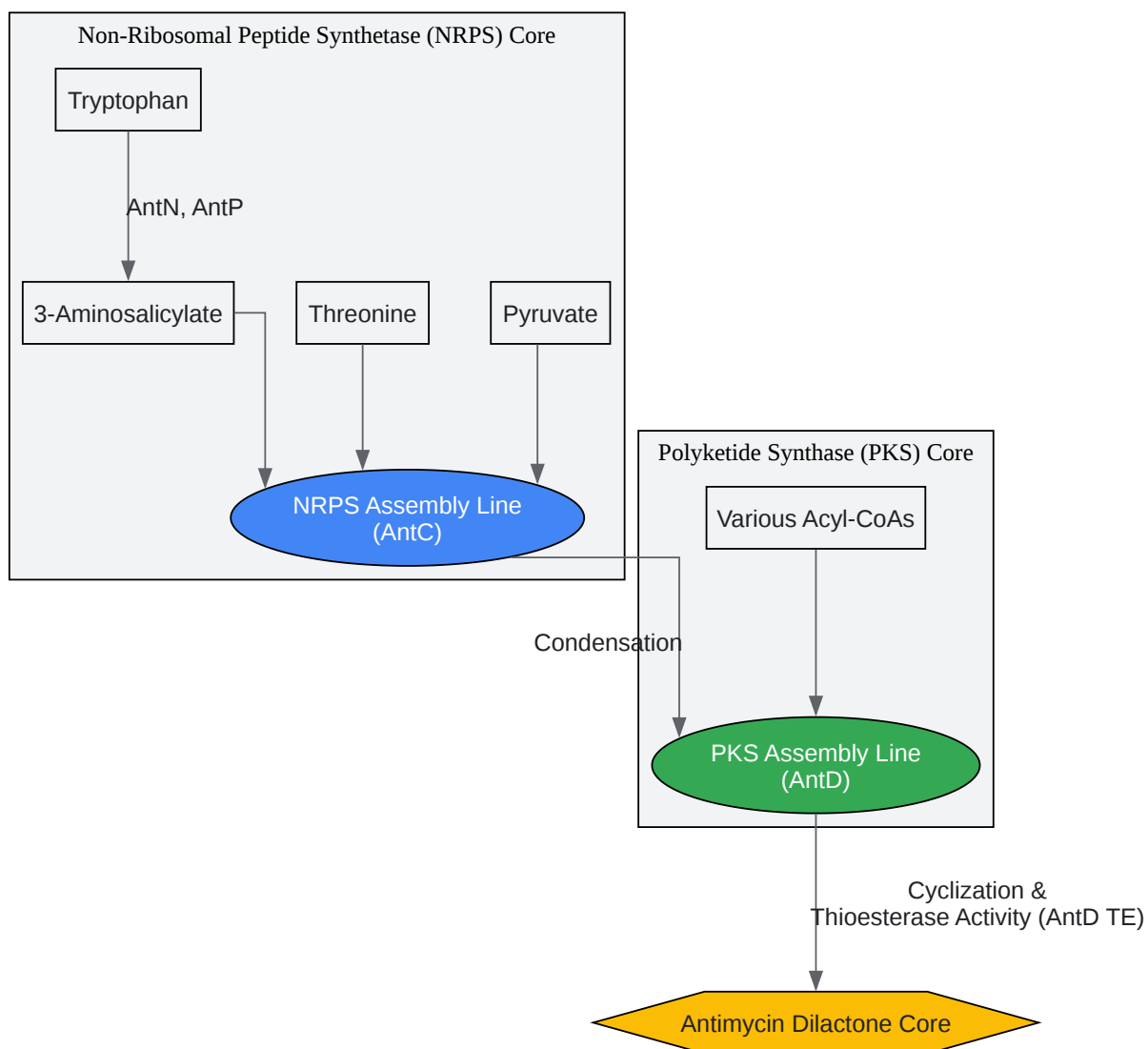
Antimycin A2 is characterized by a nine-membered bis-lactone ring structure with various substituents.[7] Its specific chemical makeup contributes to its biological activity and physical properties.

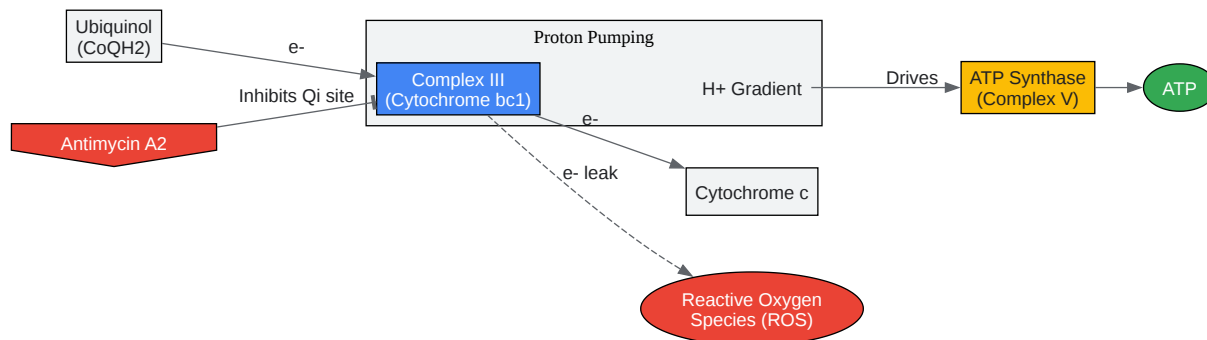
Property	Value	Reference
Molecular Formula	C ₂₇ H ₃₈ N ₂ O ₉	[2][8][9]
Molecular Weight	534.6 g/mol	[2][8]
Monoisotopic Mass	534.25773079 Da	[8][9]
CAS Number	27220-57-1	[2][8]
Appearance	Reddish-brown solid	[2]
Solubility	Soluble in organic solvents	[2]

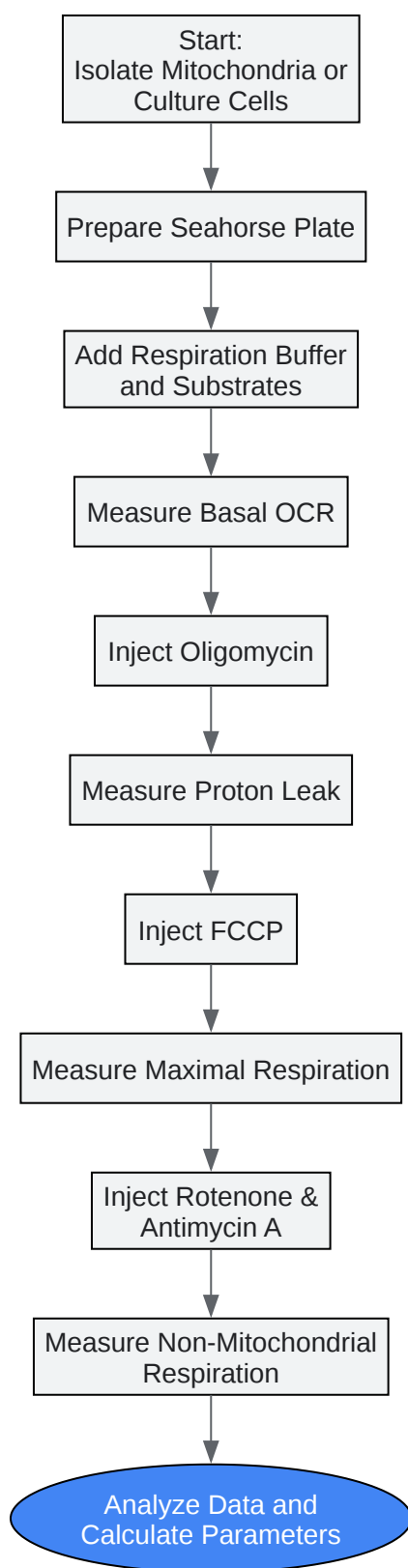
Biosynthesis of the Antimycin Core

Antimycins are synthesized via a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway.[10] The biosynthesis of the antimycin dilactone core is a complex process involving a series of enzymatic reactions encoded by the ant gene cluster.[10][11]

The process begins with the modification of tryptophan to produce 3-aminosalicylate, which serves as a precursor. This is followed by the loading of threonine and pyruvate onto the NRPS modules. The PKS module then facilitates the extension of the polyketide chain. The final steps involve cyclization and release of the antimycin core structure.[10]







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